Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
CAS No.: 105-71-5
Cat. No.: VC21000404
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105-71-5 |
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Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate |
Standard InChI | InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 |
Standard InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N |
SMILES | CN(CCC(=O)OC)CCC(=O)OC |
Canonical SMILES | CN(CCC(=O)OC)CCC(=O)OC |
Introduction
Chemical Identity and Structure
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is characterized by its unique molecular structure featuring a central nitrogen atom connected to a methyl group and two 3-methoxy-3-oxopropyl chains. The chemical can be visualized as a tertiary amine with two symmetrical ester-terminated arms. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
The compound is identified by several standard chemical identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Identifier | Value |
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CAS Number | 105-71-5 |
Molecular Formula | C₉H₁₇NO₄ |
Molecular Weight | 203.24 g/mol |
IUPAC Name | Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate |
SMILES | CN(CCC(=O)OC)CCC(=O)OC |
InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N |
EINECS | 203-324-2 |
The compound is also known by several synonyms, including dimethyl 3,3'-(methylazanediyl)dipropanoate, N,N-bis(β-methoxycarbonylethyl)methylamine, and β-alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester .
Physical and Chemical Properties
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate exhibits several important physical and chemical properties that influence its behavior in various applications and reactions.
Table 2: Physical and Chemical Properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Property | Value |
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Physical State | Solid, semi-solid, or liquid |
LogP | 0.04440 |
Polar Surface Area (PSA) | 55.84000 Ų |
Vapor Pressure | 0.0159 mmHg at 25°C |
Storage Conditions | Inert atmosphere, below -20°C |
Solubility | Soluble in organic solvents |
The compound has a relatively low LogP value (0.04440), indicating a balanced distribution between hydrophilic and lipophilic properties . This characteristic makes it potentially useful in biological applications where membrane permeability may be relevant. The moderate polar surface area (55.84 Ų) suggests potential for hydrogen bonding and other polar interactions in chemical reactions .
Synthesis Methods
Several approaches have been developed for the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, with recent innovations focusing on improving efficiency and reducing production costs.
Traditional Synthesis
The synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate typically involves the esterification of beta-alanine derivatives with methoxy-substituted oxopropyl groups. A common method includes reacting beta-alanine with methoxy-substituted oxopropyl chloride in the presence of a base such as triethylamine under reflux conditions to ensure complete conversion.
One-Pot Synthesis Method
A patent (CN113548977A) describes an innovative one-pot synthesis approach for N-methyl-beta-alanine derivatives, including Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate . This method offers advantages including fewer byproducts and lower raw material costs. The synthesis involves:
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Acylating a compound RCOOH with oxalyl chloride to prepare a first reaction liquid
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Adding methylamine to perform a first substitution reaction
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Adding sodium hydride followed by chloropropionic acid or bromopropionic acid to complete a second substitution reaction
The patent details specific reaction conditions, including the use of dichloromethane as the preferred solvent for achieving optimal yields. Example procedures demonstrate yields up to 93%, representing a significant improvement over traditional methods .
Chemical Reactivity
The structure of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate contains several reactive centers that can participate in various chemical transformations.
Reactive Functional Groups
The compound contains three primary reactive functional groups:
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Ester Groups: The two methyl ester groups can undergo hydrolysis, transesterification, and reduction reactions.
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Tertiary Amine: The central nitrogen atom can participate in alkylation reactions, act as a nucleophile, or coordinate with metal ions.
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Methylene Groups: The methylene groups adjacent to the carbonyl groups possess enhanced acidity, enabling participation in various condensation reactions.
Common Reactions
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate can undergo several types of reactions:
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Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
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Transesterification: Reaction with alcohols can replace the methyl groups with other alkyl groups.
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Reduction: Reducing agents such as lithium aluminum hydride can convert the ester groups to primary alcohols.
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Alkylation: The tertiary amine can react with alkyl halides to form quaternary ammonium salts.
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Coordination Chemistry: The compound can act as a ligand in complexes with various metal ions through its nitrogen and oxygen atoms.
These reaction pathways highlight the versatility of this compound in synthetic organic chemistry and explain its value as a building block for more complex molecules.
Applications
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate has diverse applications across several scientific domains.
Synthetic Chemistry Applications
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its bifunctional nature, with two ester groups and a tertiary amine, enables selective transformations to create molecules with specific structural features. Its utility in synthetic pathways stems from the ability to selectively modify each functional group, providing access to a range of derivatives.
Analytical Chemistry Applications
In analytical chemistry, Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate has applications in chromatographic methods. It can be analyzed using reverse-phase HPLC with a Newcrom R1 column using a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, the phosphoric acid can be replaced with formic acid .
This analytical method is scalable and can be used for:
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Isolation of impurities in preparative separation
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Pharmacokinetic studies
Pharmaceutical Applications
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate has been identified as a potential impurity in pharmaceutical products, including:
This identification highlights its relevance in pharmaceutical quality control and the importance of analytical methods for its detection and quantification.
Manufacturer | Product Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
Activate Scientific | AS146039 | 95% | 100 mg | $147 |
Ambeed | A937358 | 95% | 250 mg | $166 |
Ambeed | A937358 | 95% | 1 g | $409 |
Ambeed | A937358 | 95% | 5 g | $1225 |
This pricing information indicates a relatively high cost per gram, suggesting specialized synthesis requirements or limited market demand . The availability from multiple suppliers demonstrates its established position in the chemical catalog market.
Current Research and Future Perspectives
Current research involving Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is primarily focused on:
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Improved Synthesis Methods: Development of more efficient and economical synthetic routes, as evidenced by the patent for one-pot synthesis approaches .
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Analytical Method Development: Refinement of chromatographic methods for detection and quantification, particularly in pharmaceutical quality control applications .
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Potential Biological Roles: Investigation of possible biological activities, though specific findings in this area remain limited in the current literature.
Future research may explore additional applications of this compound, particularly in areas such as:
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Development of novel pharmaceutical intermediates
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Creation of specialized chelating agents through modification of the ester groups
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Investigation of potential biological activities based on its unique structural features
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